Hexadeca-7,9-dienoic acid, also known by its IUPAC name, is a long-chain fatty acid with the molecular formula and a molecular weight of approximately 252.39 g/mol. This compound is characterized by the presence of two double bonds located at the 7th and 9th positions in its carbon chain. It is primarily utilized in various biochemical and industrial applications due to its unique structure and properties .
Hexadeca-7,9-dienoic acid is classified as a polyunsaturated fatty acid. It can be sourced from both natural and synthetic routes. In nature, it may be found in certain plant oils, while synthetic production methods are often employed for research and industrial purposes. The compound is cataloged under the CAS number 182200-12-0, which facilitates its identification in chemical databases .
Hexadeca-7,9-dienoic acid can be synthesized through various organic synthesis methods, including:
The molecular structure of hexadeca-7,9-dienoic acid features a long hydrocarbon chain with two cis double bonds. The structural representation can be summarized as follows:
CCCCCCC=CC=CCCCCCC(=O)OThis structure plays a crucial role in its chemical reactivity and biological functions .
Hexadeca-7,9-dienoic acid participates in several chemical reactions due to its unsaturated nature:
The mechanism of action for hexadeca-7,9-dienoic acid primarily involves its interaction with cellular membranes and enzymes. The presence of double bonds allows it to integrate into lipid bilayers, which affects membrane fluidity and functionality. Additionally, this compound serves as a substrate for various enzymes that facilitate the formation of bioactive metabolites, playing significant roles in metabolic pathways and cellular signaling .
Hexadeca-7,9-dienoic acid exhibits several notable physical properties:
The chemical properties include:
These properties influence its behavior in various chemical reactions and biological systems .
Hexadeca-7,9-dienoic acid has several scientific applications:
The unique structure and properties of hexadeca-7,9-dienoic acid make it a valuable compound across multiple fields of research and industry .
Retrosynthetic analysis of hexadeca-7,9-dienoic acid reveals three viable disconnections:
Table 1: Retrosynthetic Approaches for Hexadeca-7,9-dienoic Acid
| Disconnection Site | Synthons | Key Challenges | Isomeric Purity Achievable |
|---|---|---|---|
| C7–C8 bond | Aldehyde + Phosphonium ylide | E/Z selectivity at C9–C10 | Moderate (75–85%) |
| C9–C10 bond | Alkyne precursors | Over-reduction during hydrogenation | High (90–95%) |
| Carboxyl group | C₁₅ chain + homologation | Lengthy synthesis; protecting group needs | Low (60–70%) |
Palladium catalysis enables stereoselective construction of the 7,9-diene system. Gunstone and Sykes pioneered this via:
Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze direct dehydrogenation of palmitic acid derivatives to form conjugated dienes:
Flow microreactors address batch synthesis limitations (e.g., decomposition of intermediates, scalability issues) through:
Table 2: Flow Chemistry Parameters for Hexadeca-7,9-dienoic Acid Synthesis
| Reactor Type | Process | Throughput | Residence Time | Key Advantage |
|---|---|---|---|---|
| Vapourtec R-series | Deuteration | 3 g·h⁻¹ | 25 s | Minimal thermal degradation |
| Uniqsis SiC reactor | Suzuki coupling | 5 g·h⁻¹ | 90 s | Integrated extraction; 92% purity |
| TiO₂/Pd-packed column | Continuous alkenylation | 10 g·h⁻¹ | 15 min | 200 h stability; negligible Pd loss |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: